

Application of Ceramide NG in Reconstituted Human Epidermis Models: Enhancing Skin Barrier Function

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Compound of Interest

Compound Name: Ceramide NG

Cat. No.: B014457

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Introduction

Ceramide NG, also known as Ceramide 2, is a vital component of the stratum corneum, the outermost layer of the epidermis. It belongs to the family of sphingolipids that, along with cholesterol and free fatty acids, form the extracellular lipid matrix crucial for maintaining the skin's barrier function. This barrier is essential for preventing transepidermal water loss (TEWL) and protecting the body from external aggressors. Reconstituted human epidermis (RHE) models, such as EpiDerm™, SkinEthic™, and EPISKIN™, are three-dimensional cell culture models that mimic the architecture and physiology of the native human epidermis. These models have become indispensable tools in dermatological and cosmetic research for evaluating the efficacy and safety of topical ingredients. This application note details the use of **Ceramide NG** in RHE models to substantiate its role in improving skin barrier function, supported by experimental protocols and an exploration of the underlying signaling pathways.

Data Presentation

While direct quantitative data for the effects of pure **Ceramide NG** on RHE models is not readily available in the public domain, studies on ceramide-containing formulations and other specific ceramides provide strong evidence for their positive impact on skin barrier function. The following tables summarize representative data from studies on ceramides that are structurally and functionally related to **Ceramide NG**, illustrating the expected outcomes of its application.

Table 1: Effect of Ceramide-Containing Emulsions on Skin Hydration and Transepidermal Water Loss (TEWL)

Treatment Group	Change in Skin Hydration (%)	Change in TEWL (%)
Control Emulsion	+8.9 ± 0.9	-5.1 ± 0.8
Emulsion with Ceramide 1 & 3	+21.9 ± 1.8	-36.7 ± 4.7

This data is adapted from a study on the synergistic effect of Ceramide 1 and 3 on SLS-irritated skin, demonstrating a significant improvement in skin hydration and reduction in TEWL compared to a control emulsion[1]. Similar improvements are anticipated with the application of **Ceramide NG**.

Table 2: Effect of a Synthetic Ceramide-2 Formulation on TEWL after Barrier Disruption

Treatment	Mean TEWL (g/m ² /h) after Stripping	Mean TEWL (g/m ² /h) after SLS Treatment
Placebo	No significant change	No significant change
0.5% Ceramide-2	Significant decrease	Significant decrease
1.0% Ceramide-2	Significant decrease	Significant decrease

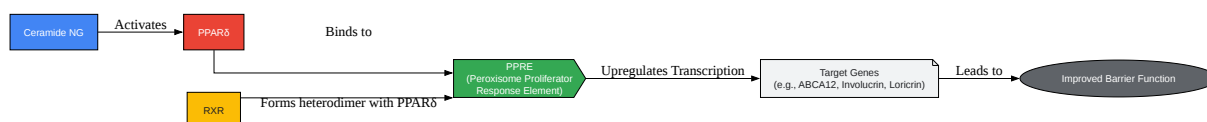
This table summarizes findings from a study on a synthetic ceramide-2 (N-stearoyl-DL-erythro-sphinganine), which is structurally similar to **Ceramide NG**. The application of the ceramide formulation significantly reduced TEWL after the skin barrier was compromised by tape stripping or sodium lauryl sulfate (SLS) treatment[2].

Signaling Pathways

Ceramides are not only structural components of the skin barrier but also act as signaling molecules that regulate various cellular processes in keratinocytes, including differentiation and apoptosis.

Ceramide-PPAR δ Signaling Pathway

Ceramides can influence gene expression through the activation of Peroxisome Proliferator-Activated Receptor delta (PPAR δ). This pathway plays a crucial role in keratinocyte differentiation and the synthesis of lipids essential for barrier formation.

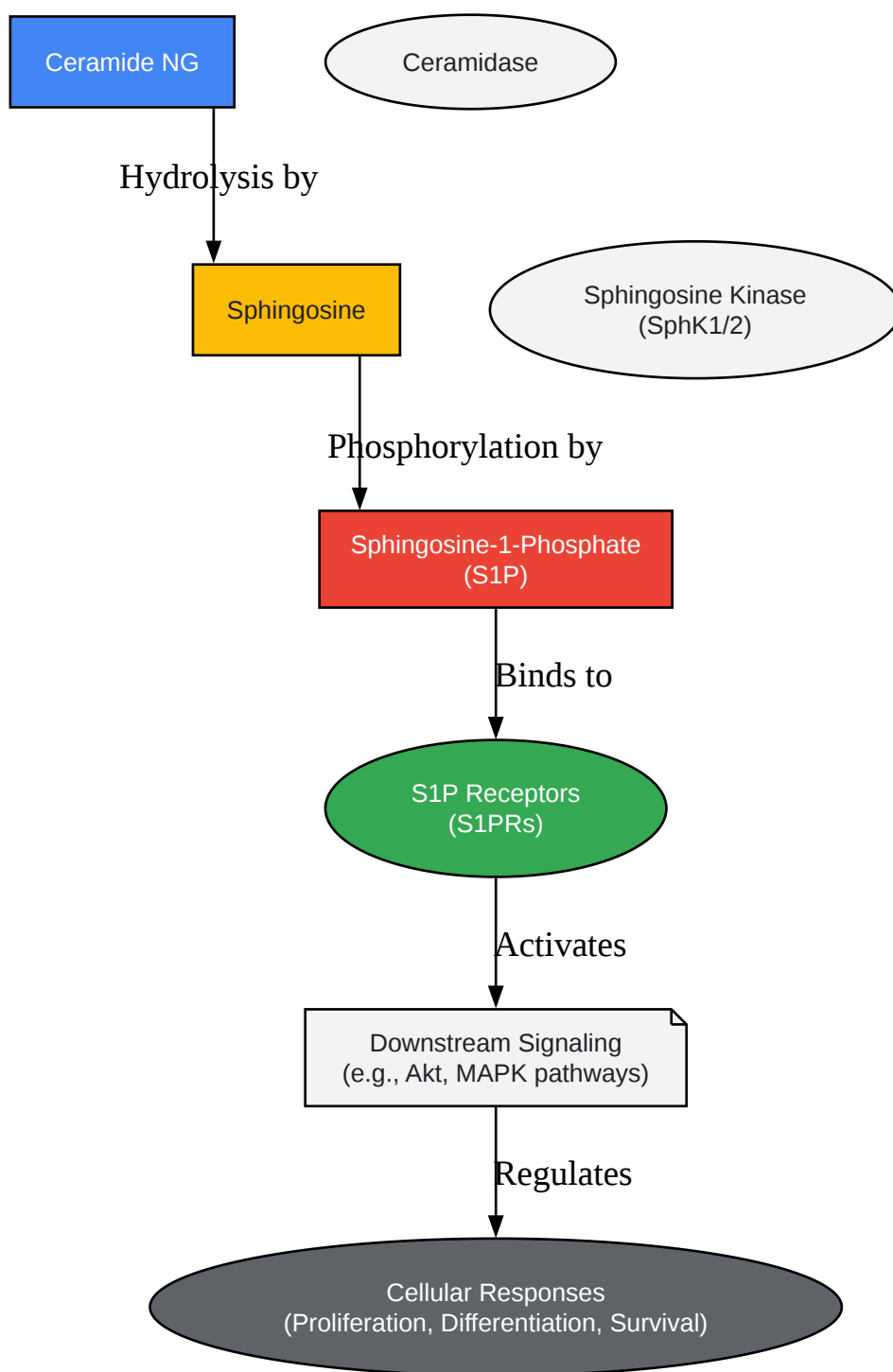


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Ceramide NG activates the PPAR δ signaling pathway.

Ceramide to Sphingosine-1-Phosphate (S1P) Signaling Pathway

Ceramide can be metabolized to sphingosine and then to sphingosine-1-phosphate (S1P), a signaling molecule with diverse effects on keratinocyte proliferation, differentiation, and survival. This pathway is crucial for maintaining epidermal homeostasis.



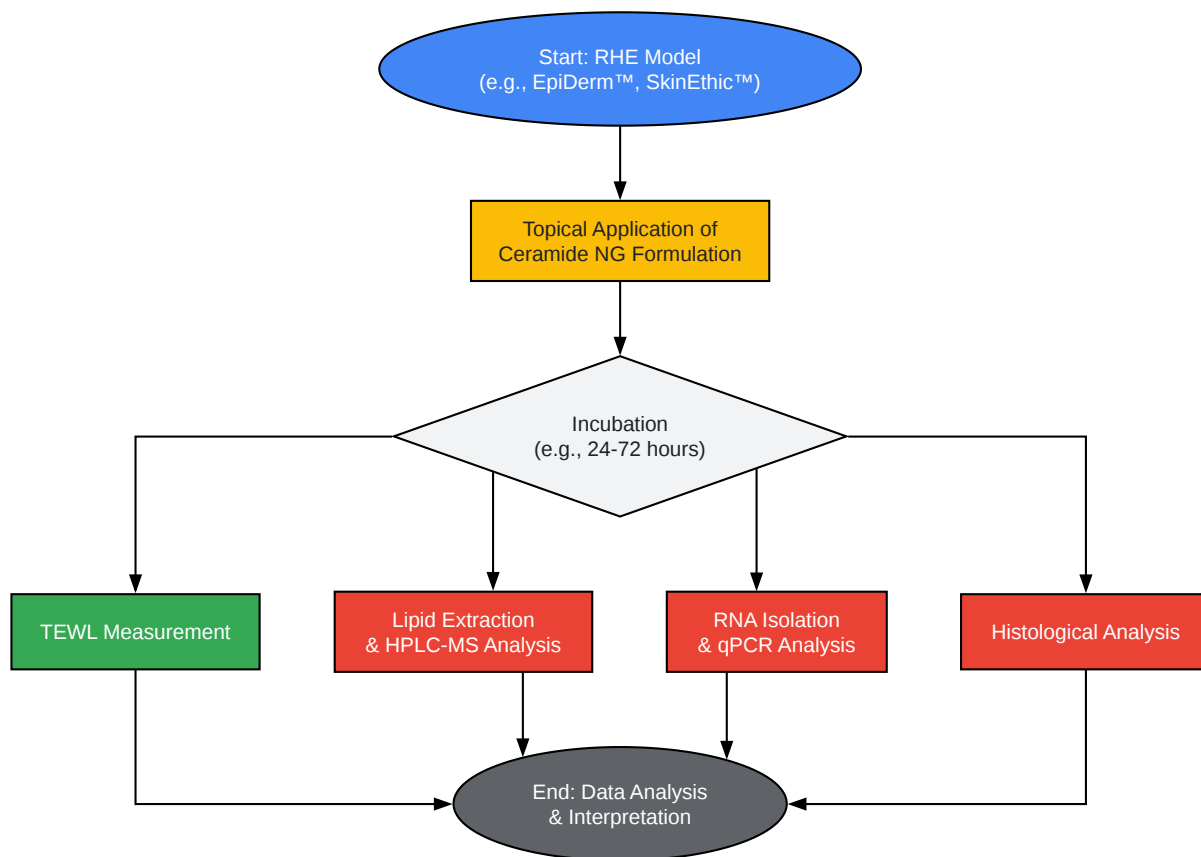
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Metabolic conversion of **Ceramide NG** to S1P and downstream signaling.

Experimental Protocols

The following protocols provide a framework for evaluating the effects of **Ceramide NG** on RHE models.

Experimental Workflow



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General workflow for assessing **Ceramide NG** efficacy on RHE models.

Protocol 1: Topical Application of Ceramide NG on RHE Models

Objective: To apply a formulation containing **Ceramide NG** to the surface of an RHE model for subsequent analysis.

Materials:

- Reconstituted Human Epidermis (RHE) model (e.g., EpiDerm™, SkinEthic™)
- Assay medium provided by the RHE model manufacturer
- **Ceramide NG**
- Vehicle control (e.g., a simple oil-in-water emulsion without the active ingredient)
- Sterile, positive displacement pipette
- Sterile spreading instrument (e.g., glass rod or spatula)
- 6-well or 12-well plates
- Incubator (37°C, 5% CO₂)

Procedure:

- Upon receipt, equilibrate the RHE tissues in the provided assay medium in a 6-well or 12-well plate at 37°C, 5% CO₂ for at least 1 hour or as per the manufacturer's instructions.
- Prepare the **Ceramide NG** formulation at the desired concentration. A vehicle control should be prepared in parallel.
- Carefully remove the assay medium from the plates and replace it with fresh, pre-warmed medium.
- Using a positive displacement pipette, apply a precise amount (e.g., 10-20 µL) of the **Ceramide NG** formulation or vehicle control directly onto the center of the stratum corneum of the RHE tissue.
- Gently spread the formulation evenly over the entire surface of the tissue using a sterile spreading instrument[3].
- Incubate the treated tissues at 37°C, 5% CO₂ for the desired time period (e.g., 24, 48, or 72 hours).

- Following incubation, the tissues are ready for downstream analysis as described in the subsequent protocols.

Protocol 2: Measurement of Transepidermal Water Loss (TEWL)

Objective: To assess the integrity of the skin barrier by measuring the rate of water evaporation from the RHE model surface.

Materials:

- RHE models treated with **Ceramide NG** or vehicle control
- TEWL measurement device (e.g., Tewameter®) with a probe suitable for in vitro cultures
- Controlled environment chamber (optional, to maintain constant temperature and humidity)

Procedure:

- At the end of the incubation period, remove the plates containing the RHE tissues from the incubator.
- Allow the tissues to equilibrate to the ambient temperature and humidity for at least 30 minutes. If using a controlled environment chamber, place the plates inside for equilibration.
- Turn on the TEWL measurement device and allow it to stabilize according to the manufacturer's instructions.
- Gently place the probe on the surface of the RHE tissue, ensuring a good seal without applying excessive pressure.
- Record the TEWL reading once the value has stabilized. Take measurements from at least three different areas of each tissue to ensure reproducibility.
- Calculate the average TEWL for each treatment group and compare the results between the **Ceramide NG**-treated group and the vehicle control group. A lower TEWL value indicates improved barrier function.

Protocol 3: Lipid Extraction and Analysis by HPLC-MS

Objective: To extract and quantify the lipid content, including **Ceramide NG**, from the RHE models.

Materials:

- RHE models treated with **Ceramide NG** or vehicle control
- Phosphate-buffered saline (PBS)
- Chloroform/methanol solvent mixture (e.g., 2:1 v/v)
- Internal standard (e.g., a non-endogenous ceramide species)
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Procedure:

- After the incubation period, wash the RHE tissues twice with PBS to remove any residual formulation from the surface.
- Place each tissue in a glass vial and add the chloroform/methanol solvent mixture.
- Add a known amount of the internal standard to each vial.
- Homogenize the tissue in the solvent mixture using a probe sonicator or by vigorous vortexing.
- Incubate the mixture at room temperature with shaking for at least 1 hour to ensure complete lipid extraction.
- Centrifuge the samples to pellet the tissue debris.

- Carefully transfer the supernatant containing the lipid extract to a new glass vial.
- Evaporate the solvent under a stream of nitrogen.
- Reconstitute the dried lipid extract in a suitable solvent for HPLC-MS analysis.
- Analyze the samples using an established HPLC-MS method for ceramide quantification[4]. The amount of **Ceramide NG** and other lipid classes can be determined by comparing the peak areas to those of known standards.

Protocol 4: Gene Expression Analysis by qPCR

Objective: To quantify the expression of genes involved in skin barrier function and lipid metabolism.

Materials:

- RHE models treated with **Ceramide NG** or vehicle control
- RNA lysis buffer (e.g., TRIzol)
- RNA isolation kit
- Reverse transcription kit
- qPCR master mix
- Primers for target genes (e.g., ABCA12, Loricrin, Involucrin, PPAR δ) and a housekeeping gene (e.g., GAPDH)
- Real-time PCR instrument

Procedure:

- Following incubation, wash the RHE tissues with PBS.
- Add RNA lysis buffer to each tissue and homogenize.

- Isolate total RNA from the homogenate using an RNA isolation kit according to the manufacturer's instructions.
- Assess the quality and quantity of the isolated RNA using a spectrophotometer or a bioanalyzer.
- Synthesize cDNA from the total RNA using a reverse transcription kit.
- Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
- Analyze the qPCR data using the comparative Cq ($\Delta\Delta Cq$) method to determine the relative fold change in gene expression in the **Ceramide NG**-treated group compared to the vehicle control group[5].

Conclusion

The application of **Ceramide NG** to reconstituted human epidermis models provides a robust in vitro system to investigate its role in enhancing skin barrier function. The protocols outlined in this document offer a comprehensive approach to evaluate the effects of **Ceramide NG** on transepidermal water loss, lipid composition, and the expression of key genes involved in epidermal homeostasis. The visualization of the underlying signaling pathways, namely the PPAR δ and S1P pathways, further elucidates the molecular mechanisms by which **Ceramide NG** exerts its beneficial effects. This information is invaluable for researchers, scientists, and drug development professionals in the fields of dermatology and cosmetics for the substantiation of claims and the development of innovative skincare products.

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